molecular formula C7H6BrClO2S B8408632 1-Bromo-2-chloro-3-(methylsulfonyl)benzene

1-Bromo-2-chloro-3-(methylsulfonyl)benzene

Cat. No. B8408632
M. Wt: 269.54 g/mol
InChI Key: OADBSDMWWKTBNY-UHFFFAOYSA-N
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Patent
US08314126B2

Procedure details

To a mixture of 1-bromo-2-chloro-3-(methylthio)benzene (1.23 g, 5.2 mmol) and sodium periodate (3.3 g, 15.6 mmol) in carbon tetrachloride/acetonitrile/water (1:1:2, 30 ml) was added ruthenium trichloride (1 mg, 0.05 mol %). The resulting mixture was stirred at ambient temperature for 20 min after which aqueous sodium carbonate (10%, 50 ml) was added and the mixture was extracted with ethylacetate (3×100 ml). The combined organic phases was dried (MgSO4), filtered and evaporated to dryness to give the title compound (1.4 g). MS m/z (rel. intensity, 70 eV) 270 (M+, 66), 268 (M+, 48), 208 (65), 190 (77), 75 (bp).
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
carbon tetrachloride acetonitrile water
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([S:8][CH3:9])[C:3]=1[Cl:10].I([O-])(=O)(=O)=[O:12].[Na+].C(=O)([O-])[O-].[Na+].[Na+].C(Cl)(Cl)(Cl)Cl.C(#N)C.[OH2:31]>[Ru](Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([S:8]([CH3:9])(=[O:12])=[O:31])[C:3]=1[Cl:10] |f:1.2,3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
1.23 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)SC)Cl
Name
Quantity
3.3 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
carbon tetrachloride acetonitrile water
Quantity
30 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl.C(C)#N.O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
1 mg
Type
catalyst
Smiles
[Ru](Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethylacetate (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC=C1)S(=O)(=O)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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